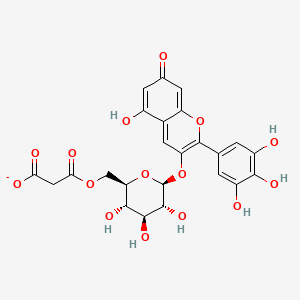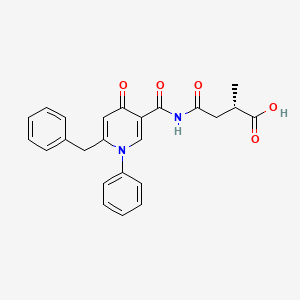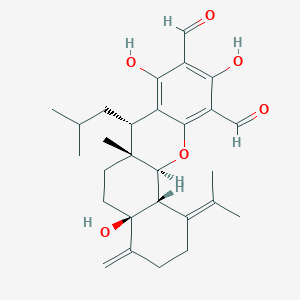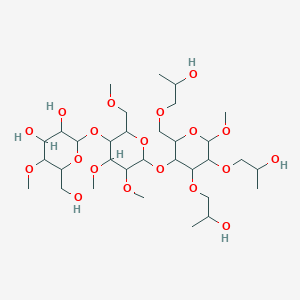![molecular formula C27H22Cl4N2O2 B1261600 methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate](/img/structure/B1261600.png)
methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate
Vue d'ensemble
Description
Methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate is a non-proteinogenic amino acid derivative that is the methyl ester of N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine. It is a member of quinolines, an alpha-amino acid ester, a dichlorobenzene, a methyl ester, a non-proteinogenic amino acid derivative and a tertiary amino compound. It derives from a N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine.
Applications De Recherche Scientifique
Synthesis and Molecular Characterization
- Synthesis of Novel Paramagnetic Materials: The synthesis of novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radicals demonstrates the potential for creating thermally stable, luminescent materials with radical character, useful in various scientific applications (Castellanos et al., 2008).
- Fluorescent Anion Sensing in Water: Dicationic N-methylated quinolinium derivatives exhibit efficient fluorescence quenching by various anions, indicating their utility in anion sensing and recognition in aqueous environments (Dorazco‐González et al., 2014).
Antimicrobial and Medicinal Chemistry
- In Vitro Microbial Studies: Compounds synthesized from 2,6-dichlorophenyl variants have shown promising antibacterial and antifungal activity, highlighting their potential in developing new antimicrobial agents (Patel & Barat, 2010).
Materials and Polymer Science
- Preparation of Poly(2,6‐quinoxaline)s: Synthesizing polymers with specific substituents like methyl and ethyl groups demonstrates the versatility of these compounds in creating materials with unique optical and electrochemical properties, suitable for various applications in material science (Lee & Yamamoto, 1999).
Molecular Structure and Spectroscopy
- Structural Characterization of Derivatives: Detailed X-ray diffraction and spectroscopy studies of compounds like 3-(2,6-Dichlorobenzyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine offer insights into their molecular structure, which is crucial for understanding their chemical behavior and potential applications (Ni et al., 2015).
Propriétés
Formule moléculaire |
C27H22Cl4N2O2 |
|---|---|
Poids moléculaire |
548.3 g/mol |
Nom IUPAC |
methyl 2-[(2,6-dichlorophenyl)methyl-methylamino]-3-[2-(2,6-dichlorophenyl)quinolin-6-yl]propanoate |
InChI |
InChI=1S/C27H22Cl4N2O2/c1-33(15-18-19(28)5-3-6-20(18)29)25(27(34)35-2)14-16-9-11-23-17(13-16)10-12-24(32-23)26-21(30)7-4-8-22(26)31/h3-13,25H,14-15H2,1-2H3 |
Clé InChI |
NSZLNWDQQOHFKP-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=C(C=CC=C1Cl)Cl)C(CC2=CC3=C(C=C2)N=C(C=C3)C4=C(C=CC=C4Cl)Cl)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)



![3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B1261530.png)


![[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261534.png)
![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)

